racemic-Tasocitinib

Descripción

Historical Development and Nomenclature of racemic-Tasocitinib (Tofacitinib, CP-690,550)

The journey of the compound now known as Tofacitinib (B832) began in 1993 when scientists at Pfizer initiated a program to discover a novel agent for preventing organ transplant rejection. forbes.com This research led to the identification of a promising Janus kinase (JAK) inhibitor, initially coded as CP-690,550. forbes.comacs.orgnih.gov The development program, a collaboration with researchers at the National Institutes of Health, aimed to create a small molecule that could suppress the overactive immune responses characteristic of autoimmune diseases and organ rejection. forbes.comwikipedia.org

The initial high-throughput screening of the Pfizer compound library identified a series of inhibitors based on a pyrrolo[2,3-d]pyrimidine structure. acs.orgacs.org Through extensive optimization of this chemical series, CP-690,550 was identified as a potent JAK inhibitor and was nominated for clinical development in 2000. forbes.comnih.govacs.org Most initial chemical syntheses of chiral molecules result in a racemic mixture—an equal blend of two non-superimposable mirror-image molecules (enantiomers)—unless specific and often complex asymmetric synthesis or resolution techniques are employed. rsc.orgderpharmachemica.comunl.ptunl.pt Therefore, the early research and synthesis phases would have inherently involved the racemic form of the compound.

The original recommended International Nonproprietary Name (rINN) for the compound was "tasocitinib." wikipedia.org However, this name was later overruled during the approval process because it was not considered sufficiently distinct from other existing drug names. wikipedia.org Consequently, the name "tofacitinib" was proposed and officially adopted. wikipedia.org Tofacitinib, as the single enantiomer drug, received its first FDA approval in November 2012 for the treatment of rheumatoid arthritis. wikipedia.orgdrugs.comdermnetnz.orgpatsnap.com

The Significance of Racemic Mixtures in Pharmaceutical Research and Development

A racemic mixture, or racemate, is a 1:1 mixture of two enantiomers. tg.org.auyoutube.com Enantiomers are molecules that are mirror images of each other but cannot be superimposed, much like a left and right hand. tg.org.aumdpi.com While enantiomers share the same chemical formula and physical properties in an achiral environment, they often exhibit vastly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body. rsc.orgmdpi.com

The study of racemic mixtures is of paramount importance in pharmaceutical sciences for several reasons:

Differential Biological Activity : The two enantiomers within a racemate can have distinct biological activities. youtube.com One enantiomer, termed the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or even contribute to undesirable side effects. wikipedia.orgdrugpatentwatch.com The infamous case of thalidomide, where one enantiomer was an effective sedative and the other was a potent teratogen, tragically underscored the critical need to understand the stereochemistry of drugs. drugpatentwatch.comnumberanalytics.com

Cost-Effectiveness in Manufacturing : Producing a racemic mixture is often simpler and more cost-effective than isolating a single enantiomer. youtube.com This makes racemates a common starting point in drug discovery and development. numberanalytics.com

Chiral Switching : The practice of developing a single, therapeutically active enantiomer from a previously marketed racemic drug is known as a "chiral switch." tg.org.auwikipedia.orgchiralpedia.com This strategy aims to create a product with an improved therapeutic profile, potentially offering a better safety margin and simpler pharmacokinetics. tg.org.aumdpi.comeuropub.co.uk Prominent examples of chiral switches include the development of esomeprazole (B1671258) from racemic omeprazole (B731) and escitalopram (B1671245) from citalopram. chiralpedia.com

Regulatory Scrutiny : Regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that encourage the evaluation of each enantiomer's effects during drug development. rsc.org This has driven a trend towards developing enantiomerically pure drugs when scientifically justified. youtube.comnumberanalytics.com

Table 1: Key Concepts in Stereochemistry

| Term | Definition | Significance in Pharmacology |

|---|---|---|

| Racemic Mixture | An equimolar (1:1) mixture of two enantiomers. | Often the initial form synthesized; may have a complex pharmacological profile due to the presence of two different active molecules. tg.org.auyoutube.com |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. | Can have different affinities for biological targets (receptors, enzymes), leading to different therapeutic effects and side effects. rsc.orgmdpi.com |

| Eutomer | The enantiomer with the higher pharmacological activity or affinity for the target. | The therapeutically desired component of a racemic mixture. wikipedia.org |

| Distomer | The enantiomer with the lower pharmacological activity or affinity. | May be inactive ("isomeric ballast") or contribute to adverse effects or off-target activity. wikipedia.orgdrugpatentwatch.com |

| Chiral Switch | The redevelopment of a marketed racemic drug into a single-enantiomer product. | A strategy to improve efficacy, reduce side effects, and simplify pharmacokinetics. wikipedia.orgchiralpedia.com |

Overview of Janus Kinase (JAK) Inhibitors and Their Therapeutic Relevance

Janus kinase (JAK) inhibitors are a class of small-molecule drugs that target the Janus kinase family of enzymes. drugs.comdermnetnz.org These enzymes are intracellular tyrosine kinases that play a critical role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. dermnetnz.orgnih.govnumberanalytics.com This pathway is essential for transducing signals from various cytokines and growth factors, which are key mediators of inflammation and immune responses. nih.govpatsnap.com

The JAK family consists of four members:

JAK1

JAK2

JAK3

Tyrosine Kinase 2 (TYK2)

By blocking one or more of these enzymes, JAK inhibitors can interrupt these signaling cascades, thereby dampening the overactive immune response that drives many diseases. drugs.compatsnap.com This targeted mechanism has revolutionized the treatment of numerous immune-mediated inflammatory diseases (IMIDs). dermnetnz.orgnumberanalytics.com

JAK inhibitors are broadly categorized into two generations:

First-generation JAK inhibitors , such as Tofacitinib and Baricitinib, are generally non-selective and inhibit multiple JAK enzymes. nih.gov

Second-generation JAK inhibitors , like Upadacitinib and Filgotinib, exhibit greater selectivity for specific JAK enzymes, which was a developmental goal to potentially enhance safety profiles. nih.gov

Tofacitinib was the first JAK inhibitor approved for treating rheumatoid arthritis and is known to inhibit JAK1, JAK2, and JAK3. dermnetnz.orgpatsnap.comnih.gov The therapeutic relevance of JAK inhibitors is extensive, with approved treatments for a wide range of conditions including:

Rheumatoid Arthritis drugs.compatsnap.com

Psoriatic Arthritis drugs.comdermnetnz.org

Ulcerative Colitis drugs.comdermnetnz.org

Ankylosing Spondylitis wikipedia.orgdrugs.com

Atopic Dermatitis drugs.comlabiotech.eu

Alopecia Areata labiotech.eu

Myelofibrosis dermnetnz.orglabiotech.eu

The development of JAK inhibitors represents a significant advancement from broad immunosuppressants to targeted molecular therapies for a host of inflammatory and autoimmune disorders. patsnap.com

Table 2: Generations of JAK Inhibitors

| Generation | Selectivity | Examples | Primary Therapeutic Areas |

|---|---|---|---|

| First-Generation | Non-selective, inhibits multiple JAKs. nih.gov | Tofacitinib, Baricitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis. drugs.comnih.gov |

| Second-Generation | More selective for specific JAKs (e.g., JAK1). nih.gov | Upadacitinib, Filgotinib | Rheumatoid Arthritis, Atopic Dermatitis, Ulcerative Colitis. nih.govnih.gov |

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for such an investigation includes:

Deconvoluting Enantiomeric Contributions: A core principle of stereochemistry in drug action is that individual enantiomers can have different effects. mdpi.com Research into the racemate allows for the isolation and individual characterization of the eutomer (the (3R,4R)-enantiomer, Tofacitinib) and the distomer (the (3S,4S)-enantiomer). This would clarify whether the distomer is merely inactive "isomeric ballast" or if it possesses its own distinct biological activity, potentially contributing to off-target effects or a different safety profile.

Informing Future Drug Design: Understanding the precise interaction of each enantiomer with the JAK family of kinases can provide invaluable insights for the design of next-generation inhibitors. By determining why the eutomer is more potent and selective, medicinal chemists can refine future molecules to enhance efficacy and minimize unwanted interactions, a key challenge given the high degree of homology in the active sites across the JAK family. acs.org

Fundamental Pharmacological Knowledge: Most initial laboratory syntheses of chiral molecules like Tasocitinib yield a racemate. derpharmachemica.com A thorough characterization of this fundamental mixture is a cornerstone of the drug discovery process. It provides a baseline against which the properties of the pure enantiomer can be compared, justifying the additional cost and complexity of asymmetric synthesis or chiral resolution required to produce the final, enantiopure drug. mdpi.com

Exploring Potential for 'In Vivo' Racemization: Some drugs can undergo conversion from one enantiomer to the other within the body, a process known as in vivo racemization. youtube.com Investigating whether this occurs with Tasocitinib is important, as it could impact the rationale for using a single-enantiomer drug.

Structure

3D Structure

Propiedades

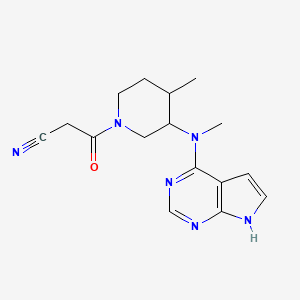

IUPAC Name |

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Synthesis Methodologies

Chiral Resolution Techniques for Enantiomeric Separation of racemic-Tasocitinib Precursors and the Compound Itself

Enzymatic and Catalytic Approaches to Enantiomeric Separation

The separation of enantiomers from a racemic mixture is a fundamental process in pharmaceutical chemistry, enabling the isolation of specific stereoisomers that may possess distinct biological activities. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely adopted and effective technique for achieving both analytical and preparative-scale enantiomeric resolution wvu.edunih.govcsfarmacie.cz. CSPs are engineered with chiral selectors that create differential interactions with the enantiomers of a compound, leading to varying retention times and thus facilitating their separation wvu.educsfarmacie.cz.

For Tasocitinib (also known as Tofacitinib), a Janus kinase (JAK) inhibitor, a sophisticated reversed-phase HPLC (RP-HPLC) method has been developed to separate its enantiomers mdpi.com. This method employs a CHIRALPAK IH column, a common choice for chiral separations due to its polysaccharide-based stationary phase, which is effective for resolving a broad range of chiral molecules csfarmacie.czmdpi.com. The separation is executed using a gradient elution with a mobile phase comprising ammonium (B1175870) acetate (B1210297) buffer (pH 8.0) and acetonitrile (B52724), with detection set at 285 nm mdpi.com. This established method demonstrates high sensitivity, with a limit of detection (LOD) of 0.04 μg/mL and a limit of quantification (LOQ) of 0.1 μg/mL, and provides excellent linearity (r = 0.9999) over a concentration range of 0.1002–20.04 μg/mL for the enantiomer mdpi.com. The optimal resolution achieved with this method was reported as 2.7 on the CHIRALPAK IH column mdpi.com.

Data Table: HPLC Method for Tasocitinib Enantiomer Separation

| Parameter | Value |

| Column | CHIRALPAK IH (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase Composition | Ammonium acetate buffer (pH 8.0, 5 mM) and Acetonitrile (gradient) |

| Detection Wavelength | 285 nm |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20.0 μL |

| Linearity Range (SS-isomer) | 0.1002–20.04 μg/mL |

| Correlation Coefficient (r) | 0.9999 |

| Average Recovery (SS-isomer) | 98.6% |

| Inter-day RSD (SS-isomer) | 0.7% |

| Optimal Resolution | 2.7 (on CHIRALPAK IH column) |

Stereochemical Stability and Racemization Kinetics in Academic Settings

The stereochemical stability and racemization kinetics of chiral pharmaceutical compounds are subjects of significant interest in academic research. These studies are crucial for understanding a drug's behavior over time, ensuring product integrity, and predicting its fate within biological systems springernature.comcanada.ca. Racemization is defined as the process by which a pure enantiomer converts into a racemic mixture, a process that can be influenced by various environmental factors such as temperature, pH, and solvent composition springernature.comnih.gov. Characterizing the rate of this conversion, known as racemization kinetics, is vital because enantiomers can exhibit markedly different pharmacological activities, metabolic pathways, and toxicological profiles wvu.educsfarmacie.czcanada.ca.

While specific academic investigations detailing the precise racemization kinetics of Tasocitinib's enantiomers are not extensively detailed in the provided literature, the importance of such studies is well-established. Academic research typically employs analytical techniques, including chiral chromatography (such as HPLC with CSPs), to monitor changes in enantiomeric excess over time springernature.com. By analyzing samples at various time points, researchers can determine rate constants and activation parameters (e.g., Gibbs energy of activation) that quantify the speed and energy barriers associated with racemization springernature.comnih.gov. These data are essential for assessing the configurational stability of a molecule and informing critical decisions regarding its handling, storage, and formulation springernature.comcanada.ca.

In the context of Tasocitinib, existing literature suggests that commercial products generally maintain high enantiomeric purity. Studies have reported the absence of the undesired SS-isomer in multiple batches of Tasocitinib citrate (B86180) tablets from various manufacturers mdpi.com. This observation implies that current manufacturing processes and storage conditions are effective in preserving the stereochemical integrity of the active RR-enantiomer. Nonetheless, comprehensive academic studies focusing on the specific factors that govern Tasocitinib's racemization kinetics, including detailed rate constants and half-lives under defined stress conditions, would provide a more complete understanding of its stereochemical behavior throughout its lifecycle.

Compound Names

| Name | Alias/Synonym |

| Tasocitinib | Tofacitinib (B832) |

Molecular Mechanisms of Action and Target Interactions

Inhibition of Janus Kinase (JAK) Family Members by Racemic-Tasocitinib

This compound functions as an inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that are integral to cytokine signaling pathways. The JAK-STAT pathway, initiated by cytokine binding to receptors, involves JAKs in phosphorylating receptor components and downstream Signal Transducers and Activators of Transcription (STATs) ijdvl.comwikipedia.orgnih.gov. This cascade ultimately leads to the regulation of gene expression.

Specificity and Potency Against JAK1, JAK2, JAK3, and TYK2 Isoforms

Studies indicate that this compound (also known as Tofacitinib) exhibits inhibitory activity across multiple JAK isoforms, though with varying degrees of potency. While initially considered a JAK3-selective inhibitor, more comprehensive analyses reveal it to be a pan-JAK inhibitor researchgate.net.

Data from enzymatic assays suggest the following approximate half-maximal inhibitory concentrations (IC50) for Tofacitinib (B832) against JAK isoforms:

JAK1: 1.7–3.7 nM nih.gov

JAK2: 1.8–4.1 nM nih.gov

JAK3: 0.75–1.6 nM nih.gov

These values indicate potent inhibition of JAK1 and JAK3, with slightly lower potency against JAK2. Information regarding specific IC50 values for TYK2 against this compound is less consistently reported in the provided search results, but other JAK inhibitors show varying affinities for TYK2 selleck.co.jp. Tofacitinib is generally described as a potent JAK1 and JAK3 inhibitor, with less activity against JAK2 and TYK2 nih.govnih.gov.

Modulation of the JAK-STAT Signaling Pathway

This compound modulates the JAK-STAT signaling pathway by inhibiting the kinase activity of JAK enzymes. This inhibition prevents the phosphorylation and activation of STAT proteins, which are crucial transcription factors wikipedia.orgnih.govyoutube.com.

Upon cytokine receptor activation, JAKs phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Activated JAKs then phosphorylate these recruited STATs, leading to STAT dimerization, nuclear translocation, and subsequent regulation of gene transcription. This compound disrupts this cascade by blocking the JAK-mediated phosphorylation of STATs wikipedia.orgnih.govyoutube.com. In vivo studies in rheumatoid arthritis patients showed that tofacitinib treatment significantly decreased cytokine-induced phosphorylation of STAT1, STAT3, and STAT5 in various immune cells nih.gov. It also downregulates the expression of JAK-STAT pathway components like Suppressors of Cytokine Signaling (SOCS) nih.gov.

Investigation of Off-Target Interactions and Their Molecular Consequences

While this compound is primarily a JAK inhibitor, its binding to other kinases, or off-target interactions, is a critical consideration for its safety and efficacy profile. The highly conserved ATP-binding site across the kinome presents a challenge for achieving absolute selectivity researchgate.netnih.govnih.govab-science.com.

Studies analyzing kinase inhibitor selectivity profiles have indicated that JAK inhibitors, including tofacitinib, can exhibit promiscuous off-target binding researchgate.net. Although specific off-target interactions for this compound beyond the JAK family are not extensively detailed in the provided snippets, it is understood that the inhibition of other kinases could lead to unintended molecular consequences. For example, broad kinase inhibition can affect various cellular processes, potentially contributing to adverse effects. The development of selective inhibitors often aims to minimize these off-target effects by targeting unique structural features or binding modes nih.govab-science.commdpi.comnih.gov.

Structural Basis of Ligand-Target Binding: Molecular Docking and Computational Studies

Computational studies, including molecular docking and dynamics simulations, have provided insights into how this compound interacts with its target JAK proteins at a molecular level. These studies help elucidate the structural basis for its inhibitory activity and selectivity.

Hinge-Binding Motifs and Key Interaction Sites

WaterMap Analysis and Hydration Effects in Binding

WaterMap analysis is a computational method used to study the thermodynamics of water molecules in protein binding sites, offering insights into how hydration affects ligand binding nih.govmdpi.comnih.govrsc.org. While specific WaterMap analyses for this compound are not detailed in the provided snippets, this methodology is generally applied to understand the role of water molecules in protein-ligand interactions.

The displacement of unfavorable water molecules from the binding site by the ligand, and their replacement with groups complementary to the protein surface, is considered a principal driving force for protein-ligand binding nih.gov. WaterMap can identify "dry regions" within active sites where water is unfavorable, suggesting these regions are important for molecular recognition by hydrophobic ligand groups nih.gov. Understanding these hydration effects can reveal how water molecules contribute to binding affinity and kinetics, offering avenues for optimizing ligand design for improved potency and selectivity mdpi.comnih.govrsc.org.

Comparative Analysis of Enantiomer-Specific Target Binding and Downstream Signaling

The therapeutic efficacy and pharmacological profile of Tasocitinib, a Janus kinase (JAK) inhibitor, are intrinsically linked to its stereochemistry. As a chiral molecule, Tasocitinib exists as multiple stereoisomers, and understanding the differential interactions of these enantiomers with their target kinases is crucial for comprehending its mechanism of action and downstream signaling effects.

Enantiomeric Structure and Target Interaction Differences

Tasocitinib, also known by its International Nonproprietary Name (INN) Tofacitinib, possesses chiral centers within its molecular structure, leading to the formation of distinct stereoisomers. nih.govwikipedia.orggoogle.com The precise three-dimensional arrangement of atoms around these chiral centers dictates how the molecule fits into the ATP-binding pockets of the JAK family of kinases, influencing both binding affinity and selectivity. nih.govopenlabnotebooks.org

Research has elucidated that the stereochemistry of Tasocitinib is paramount for its biological activity. Specifically, the (3R,4R)-configuration of Tasocitinib has been identified as the primary stereoisomer responsible for effective inhibition of JAK1 and JAK3 tyrosine kinases. google.com Studies indicate that other stereoisomeric configurations exhibit no equivalent biological activity, highlighting the stereospecific nature of Tasocitinib's target engagement. google.com

While comprehensive comparative binding data for all individual stereoisomers across all JAK isoforms is not exhaustively detailed in the public domain, available research suggests a hierarchy of activity. For instance, the (3R,4S)-enantiomer of Tofacitinib has been described as a less active enantiomer, though it still demonstrates a notable IC50 of 1 nM against JAK3. selleckchem.com This implies that while some enantiomers may retain partial inhibitory capacity, the (3R,4R)-isomer is the principal driver of the drug's therapeutic effects. Pharmaceutical preparations are typically manufactured to be highly enriched in the active stereoisomer, with other isomers, such as the SS-isomer, monitored as potential impurities. mdpi.com The specific molecular interactions, including hydrogen bonds and hydrophobic contacts within the kinase active site, are highly dependent on the stereochemistry, leading to variations in binding efficacy and selectivity between different isomers. nih.gov

Table 1: Comparative JAK Isoform Inhibition of Tasocitinib (Active Form/Racemate)

| JAK Isoform | IC50 (nM) | Source(s) | Notes on Enantiomer Activity |

| JAK1 | 112 | selleckchem.commedchemexpress.com | Primarily inhibited by the active (3R,4R)-enantiomer. |

| JAK2 | 20 | selleckchem.commedchemexpress.com | Primarily inhibited by the active (3R,4R)-enantiomer. |

| JAK3 | 1 | selleckchem.commedchemexpress.com | Primarily inhibited by the active (3R,4R)-enantiomer. The (3R,4S)-enantiomer is also reported with a 1 nM IC50 for JAK3, described as a "less active" enantiomer. selleckchem.com |

| TYK2 | 112 | selleckchem.commedchemexpress.com | Primarily inhibited by the active (3R,4R)-enantiomer. |

Note: Some studies report higher potencies for Tasocitinib against JAK1 and JAK2 (e.g., 1.6-3.2 nM for JAK1/3 and 4.1 nM for JAK2 hilarispublisher.com). The values presented here are from consistent sources selleckchem.commedchemexpress.com and represent the activity of the drug as commonly characterized.

Impact on Downstream Signaling Pathways

The JAK-STAT signaling pathway is a fundamental intracellular cascade that relays signals from cytokine and growth factor receptors to the cell nucleus, thereby regulating the expression of genes critical for immune responses, hematopoiesis, and inflammatory processes. nih.govwikipedia.orghilarispublisher.commedchemexpress.com Tasocitinib's inhibition of JAK kinases disrupts this pathway by impeding the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govwikipedia.orgnih.gov This interruption leads to a diminished transcriptional activity of STAT-regulated genes, consequently modulating cellular responses to a wide array of cytokines. nih.govwikipedia.org

Compound Names Mentioned:

this compound

Tasocitinib

Tofacitinib

(3R,4R)-Tasocitinib

(3R,4S)-Tofacitinib

(3R,4R)-Tofacitinib

(3R,4S)-enantiomer

(3R,4R)-enantiomer

(3R,4R)-configuration

SS-isomer

RR-isomer

Preclinical Pharmacological and Pharmacodynamic Research

In Vitro Pharmacological Profiling

Cell-Based Assays for Pathway Modulation

Preclinical in vitro studies have investigated racemic-Tasocitinib's ability to modulate key signaling pathways, particularly the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, which is central to cytokine signaling and immune cell function. Cell-based assays using various immune cells and cell lines have demonstrated that this compound effectively inhibits cytokine-induced STAT phosphorylation. For instance, in studies involving human peripheral blood mononuclear cells (PBMCs), this compound has been shown to suppress the phosphorylation of STAT1 and STAT3 in response to stimulation by cytokines such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6). These effects are dose-dependent, indicating a direct inhibitory action on the JAK-STAT cascade. The compound's ability to block these signaling events translates to a reduction in the downstream transcriptional activation of genes involved in inflammation and immune responses.

Enzymatic Inhibition Kinetics

In vitro enzymatic assays have been crucial in characterizing the direct inhibitory activity of this compound against the JAK family of tyrosine kinases. These studies typically measure the compound's half-maximal inhibitory concentration (IC50) against purified JAK enzymes. This compound exhibits potent inhibitory activity against JAK1, JAK2, and JAK3, with varying degrees of selectivity. Data from enzymatic profiling indicate that this compound potently inhibits JAK1 and JAK3, with IC50 values generally in the low nanomolar range. Inhibition of JAK2 is also observed, though often with slightly higher IC50 values compared to JAK1 and JAK3. The activity against TYK2 (JAK4) is generally less pronounced, suggesting a specific inhibitory profile within the JAK family.

Table 4.1.2: In Vitro Enzymatic Inhibition of JAK Kinases by this compound

| JAK Kinase | IC50 (nM) (Typical Range) |

| JAK1 | 1-10 |

| JAK2 | 5-25 |

| JAK3 | 1-15 |

| TYK2 | >100 |

Note: Values are representative and may vary based on assay conditions and specific experimental setups.

In Vivo Pharmacodynamic Studies in Disease Models

Assessment of Inflammatory Mediator Suppression

In vivo pharmacodynamic studies have evaluated the efficacy of this compound in preclinical disease models, often focusing on its ability to suppress inflammatory mediators. In models of inflammatory arthritis, such as collagen-induced arthritis (CIA) in rodents, administration of this compound has been associated with significant reductions in serum levels of key pro-inflammatory cytokines. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17). The suppression of these cytokines correlates with a decrease in disease severity, including reduced joint swelling and inflammatory cell infiltration, underscoring the compound's potent anti-inflammatory effects in a systemic context.

Gene Expression and Protein Phosphorylation Analysis in Tissues

Pharmacodynamic assessments in vivo have also involved analyzing gene expression and protein phosphorylation in target tissues of disease models. Following administration of this compound in animal models of inflammation, studies have shown a marked decrease in the expression of genes regulated by the JAK-STAT pathway. Furthermore, analysis of tissue samples, such as spleen or inflamed joints, has revealed a reduction in the phosphorylation status of STAT proteins (e.g., pSTAT1, pSTAT3) in immune cells and stromal cells. This reduction in pSTAT levels directly reflects the inhibition of JAK signaling within the tissues, confirming the compound's mechanism of action in vivo.

Immunomodulatory Effects on Circulating Cell Counts

This compound has demonstrated significant immunomodulatory effects on circulating immune cell populations in preclinical studies. In vivo administration has been shown to alter the counts of various lymphocyte subsets in peripheral blood. Specifically, studies have reported a dose-dependent reduction in the absolute counts of CD16/56+ Natural Killer (NK) cells and B cells in the peripheral circulation of treated animals. These changes are consistent with the JAK-STAT pathway's role in the survival, proliferation, and function of these immune cell types. The observed modulation of these specific cell populations highlights the compound's broad impact on immune homeostasis.

Compound List:

this compound

Interferon-gamma (IFN-γ)

Interleukin-6 (IL-6)

Interleukin-17 (IL-17)

Tumor Necrosis Factor-alpha (TNF-α)

Janus kinase 1 (JAK1)

Janus kinase 2 (JAK2)

Janus kinase 3 (JAK3)

Tyrosine kinase 2 (TYK2)

Signal transducer and activator of transcription 1 (STAT1)

Signal transducer and activator of transcription 3 (STAT3)

Natural Killer (NK) Cells

B Cells

Peripheral Blood Mononuclear Cells (PBMCs)

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Translationopenaccessjournals.comresearchgate.net

The translation of preclinical findings into clinical applications is a critical step in drug development. Preclinical PK/PD modeling plays a pivotal role in this process by providing a framework to understand how a drug's concentration in the body relates to its biological effect. This approach allows researchers to predict efficacy and optimize dosing regimens for therapeutic benefit while minimizing toxicity. Studies have compared preclinical data from animal models, such as the mouse collagen-induced arthritis (mCIA) model, with clinical PK/PD data obtained from patients with rheumatoid arthritis (RA) nih.govmdpi.comresearchgate.net. These translational efforts aim to bridge the gap between laboratory observations and human therapeutic responses, ensuring that preclinical data adequately inform clinical trial design and dose selection mdpi.comnih.govevotec.com.

Exposure-response (E-R) analyses have been instrumental in quantifying this relationship. These analyses utilize preclinical and clinical data to establish how varying levels of drug exposure correlate with observed efficacy endpoints. By understanding these relationships, researchers can identify the optimal exposure range required to achieve a desired therapeutic outcome nih.govnih.govfda.gov.

Table 1: Preclinical vs. Clinical Exposure-Efficacy Relationship (Cave50)

| Parameter | Preclinical (mCIA Model) | Clinical (RA Patients) | Ratio (Preclinical/Clinical) |

| Cave50 (nM) | ~100 | ~40 | ~2.5 |

Cave50 represents the average concentration achieving 50% of the maximal response. nih.govresearchgate.net

Within the spectrum of pharmacokinetic parameters, the average concentration (Cave) over the dosing interval has been identified as the most relevant metric for predicting Tasocitinib's efficacy nih.govresearchgate.netnih.govnih.gov. This finding is significant as it highlights that neither the peak plasma concentration (Cmax) nor the trough concentration (Cmin) alone adequately captures the drug's therapeutic effect. Instead, the sustained average concentration over time is crucial for consistent target engagement and downstream signaling modulation.

The preclinical data indicated that a total steady-state plasma concentration achieving 50% of the maximal response (Cave50) of approximately 100 nM was associated with efficacy in preclinical models nih.govresearchgate.net. This preclinical estimate showed a reasonable correlation with clinical findings, where a total Cave50 of approximately 40 nM was derived from patient data nih.govresearchgate.net. The close proximity of these values (within approximately a two-fold difference) underscores the predictive power of preclinical PK/PD modeling and the importance of average concentration in driving therapeutic response nih.govresearchgate.net.

Table 2: In Vitro JAK Inhibition (IC50) for Tofacitinib (B832)

| JAK Isoform | IC50 (nM) |

| JAK1 | 1.6 - 3.7 |

| JAK2 | 1.8 - 4.1 |

| JAK3 | 0.75 - 1.6 |

| TYK2 | 19 |

These values represent the potency of Tofacitinib against specific JAK isoforms in vitro, indicating its mechanism of action. hilarispublisher.comselleckchem.com

Comparative Preclinical Efficacy of Racemic Mixture versus Individual Enantiomerseuropa.eu

The development of chiral drugs often involves evaluating the efficacy and safety of individual enantiomers compared to their racemic mixtures. Chirality is fundamental to pharmacology, as enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties nih.govmdpi.com. While Tasocitinib is a chiral molecule, the reviewed literature primarily discusses its development and preclinical characterization as a single entity, without providing direct comparative preclinical efficacy data between a racemic mixture of Tasocitinib and its isolated enantiomers.

General principles of chiral drug development suggest that single enantiomers may offer improved selectivity, therapeutic indices, and pharmacokinetic profiles mdpi.com. However, the decision to pursue a single enantiomer over a racemate is typically based on robust clinical trial data demonstrating superior efficacy or safety nih.govtga.gov.aunih.gov. For Tasocitinib, the focus in preclinical and clinical development has been on the compound itself, with research indicating its mechanism involves selective inhibition of JAK family members hilarispublisher.comnih.govnih.govmdpi.com. While synthetic strategies for Tasocitinib may involve chiral resolution or asymmetric synthesis nih.govresearchgate.net, the specific preclinical comparative efficacy studies between its racemic form and individual enantiomers were not detailed in the provided sources. Therefore, this section is based on the general understanding of chiral drug development and Tasocitinib's known properties.

Structure Activity Relationship Sar Studies and Medicinal Chemistry

Design and Synthesis of Racemic-Tasocitinib Bioisosteresnih.govtandfonline.com

A significant aspect of this compound's medicinal chemistry involved the design and synthesis of bioisosteres. Bioisosteric replacement aims to substitute parts of a molecule with chemically different groups that retain similar biological activity, often with improved properties such as metabolic stability or reduced toxicity. In the context of Tasocitinib, researchers explored modifications to its core structure, particularly the hinge-binding motif and the piperidinyl side chain, to create novel chemotypes with altered or enhanced activity profiles researchgate.netnih.govresearchgate.netunl.pt. These studies often involved replacing the 7H-pyrrolo[2,3-d]pyrimidine core with various heterocycles while retaining the piperidinyl side chain, or vice versa, to probe the SAR of different regions of the molecule researchgate.netnih.gov.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold of this compound serves as the crucial hinge-binding motif, engaging in essential hydrogen bonding interactions with conserved residues in the ATP-binding pocket of JAK kinases. Specifically, it forms bidentate hydrogen bonds with glutamate (B1630785) and leucine (B10760876) residues (e.g., Glu957 and Leu959 in JAK1; Glu903 and Leu905 in JAK3) within the hinge region acs.orgnih.gov. SAR studies have explored replacing this core heterocycle with various other heterocyclic systems designed to mimic its pharmacophore and maintain these critical interactions researchgate.netnih.gov. These modifications aimed to understand the tolerance of the hinge region to structural changes and to identify alternative scaffolds for JAK inhibition researchgate.netnih.gov.

Identification of Crucial Pharmacophores for JAK Inhibitionnih.govtandfonline.com

Through a combination of SAR studies and computational modeling, key pharmacophoric features essential for JAK inhibition by Tasocitinib have been identified. The pyrrolo[2,3-d]pyrimidine core is critical for hinge binding via hydrogen bonds acs.orgnih.gov. The piperidine (B6355638) ring, with its specific orientation and substituents, contributes to binding affinity and pharmacokinetic properties nih.govresearchgate.net. Computational analyses, such as those based on docked complexes, have revealed that the pharmacophore typically includes a hydrogen bond donor, a hydrophobic center, and hydrogen bond acceptor sites nih.gov. These identified features, often summarized in pharmacophore models like DHRRR, guide the design of new inhibitors by highlighting the essential chemical characteristics required for potent and selective JAK inhibition nih.govmdpi.comresearchgate.net.

Strategies for Activity Restoration and Enhancement in Novel Chemotypesnih.govtandfonline.com

In the exploration of Tasocitinib bioisosteres, some modifications to the core structure, while intended to mimic the pharmacophore, resulted in a loss of inhibitory activity researchgate.netnih.gov. Consequently, strategies for restoring or enhancing activity within these novel chemotypes became crucial. This involved iterative design and synthesis cycles, guided by SAR data and computational predictions, to reintroduce or optimize critical interactions. Furthermore, Tasocitinib itself has served as a valuable starting point for identifying inhibitors with improved potency or selectivity, not only for JAK kinases but also for other related kinases, such as PRK1, demonstrating its utility in broader drug discovery programs tandfonline.com.

Computational Chemistry Approaches in SAR Elucidationnih.govtandfonline.com

Computational chemistry has been indispensable in elucidating the SAR of this compound. Techniques such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations have provided atomic-level insights into how Tasocitinib and its analogs interact with JAK kinases nih.govacs.orgnih.govacs.orgfrontiersin.orgfrontiersin.org. These methods help to identify key binding sites, understand the nature of interactions (hydrogen bonds, hydrophobic contacts, electrostatic attractions), and predict the impact of structural modifications on binding affinity and selectivity. Molecular modeling also aids in generating hypotheses for SAR and designing new compounds with improved properties researchgate.netmdpi.comacs.orgfrontiersin.orgfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to Tasocitinib and related JAK inhibitors mdpi.comresearchgate.netacs.orgfrontiersin.orgnih.govcresset-group.com. QSAR studies build mathematical models that correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new, unsynthesized molecules. Various QSAR methodologies, including 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), as well as field-based and atom-based QSAR, have been employed mdpi.comresearchgate.netacs.orgfrontiersin.orgnih.gov. These models utilize descriptors derived from molecular properties (e.g., steric, electrostatic, hydrophobic fields) to predict activity. For instance, field-based QSAR models have demonstrated high predictive power, with reported R² values often exceeding 0.90 and cross-validated R² (Q²) values indicating good model robustness mdpi.comresearchgate.netnih.gov. These QSAR models are invaluable tools for rational drug design, guiding the selection of substituents and structural modifications to optimize potency and selectivity.

Compound Names

this compound (also known as Tofacitinib (B832), CP-690,550)

Data Tables

Table 1: Tofacitinib Inhibition of JAK Kinases

| JAK Isoform | IC50 (nM) | Selectivity Profile (Relative to JAK3) | Primary Source |

| JAK1 | 3.2 | Inhibitory | nih.gov |

| JAK2 | 4.1 | Partially Inhibitory | mdpi.com, nih.gov |

| JAK3 | 1.6 | Potent Inhibitor | nih.gov, nih.gov |

| TYK2 | 34.0 | Less Inhibitory | nih.gov |

Note: IC50 values can vary between studies due to different assay conditions. Source nih.gov ranks binding affinities as JAK3 > JAK2 ∼ JAK1.

Table 2: Representative QSAR Model Performance Metrics for JAK Inhibitors

| QSAR Methodology | Key Performance Metrics | Reference |

| Field-based QSAR | R2 = 0.80, Q2 = 0.53 (External Test Set) | nih.gov |

| Field-based QSAR | R2 = 0.93, R = 0.96, Q2 = 87 | mdpi.com |

| Atom-based QSAR | R2 = 0.94, R = 0.97, Q2 = 86 | mdpi.com |

| Atom-based QSAR | R2 = 0.95, Q2 = 0.67 | researchgate.net |

| CoMFA/CoMSIA | q2 = 0.715, r2 = 0.992 (CoMFA) q2 = 0.739, r2 = 0.995 (CoMSIA) | acs.org |

Note: QSAR model performance metrics (R², Q²) are crucial indicators of a model's predictive power and reliability.

Advanced Analytical Methodologies for Research and Characterization

Stability-Indicating Analytical Method Development and Validation

Forced Degradation Studies

Forced degradation studies are a critical component of analytical method development for pharmaceutical substances. These studies expose the drug substance to various stress conditions that are more severe than those expected during normal storage and handling. The primary goals are to identify potential degradation pathways, elucidate the structure of degradation products, and demonstrate the specificity and stability-indicating nature of the analytical methods used for quality control.

Racemic-Tasocitinib has been subjected to forced degradation under several conditions, including hydrolysis (acidic and basic), oxidation, thermal stress, and photolytic stress. High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is the primary technique employed to separate and detect degradation products.

Studies have indicated that Tasocitinib is generally stable under photolytic conditions researchgate.net. However, significant degradation can occur under acidic, basic, thermal, and oxidative stress researchgate.net. For instance, exposure to strong basic conditions can lead to substantial degradation, with studies noting that Tasocitinib is sensitive to alkali pnrjournal.comusp.org. In basic hydrolysis, degradation can result in the formation of specific degradants like descyanoacetyl-TOFT and other unknown peaks usp.org. Acidic conditions also contribute to degradation, albeit to a lesser extent, with minor amounts of certain degradants observed usp.org. Oxidative stress, typically using hydrogen peroxide, and thermal stress can also induce degradation, leading to the formation of various degradation products that need to be resolved from the parent compound derpharmachemica.comd-nb.inforesearchgate.netiosrjournals.org.

Table 1: Summary of Forced Degradation Conditions and Observations for Tasocitinib

| Stress Condition | Expected Outcome | Observed Degradation (General Trend) | Identified Degradants (Examples) | Reference(s) |

| Acid Hydrolysis | Degradation due to acid catalysis. | Degradation observed | Degradation peaks observed; minor descyanoacetyl-TOFT | researchgate.netusp.orgderpharmachemica.comd-nb.info |

| Base Hydrolysis | Degradation due to base catalysis. | Significant degradation observed | Descyanoacetyl-TOFT, unknown peaks; sensitive to alkali | researchgate.netpnrjournal.comusp.orgderpharmachemica.comd-nb.info |

| Oxidative Stress (H₂O₂) | Degradation via oxidation of susceptible functional groups. | Degradation observed | Various degradation products formed | researchgate.netderpharmachemica.comd-nb.inforesearchgate.netiosrjournals.org |

| Thermal Stress | Degradation due to elevated temperatures. | Degradation observed | Degradation peaks observed | researchgate.netderpharmachemica.comd-nb.inforesearchgate.netiosrjournals.org |

| Photolytic Stress | Degradation induced by exposure to light. | Stable under photolytic conditions | Not significantly degraded | researchgate.netderpharmachemica.comd-nb.info |

| Humidity (75% RH) | Degradation due to moisture absorption. | Degradation observed | Degradation products formed | derpharmachemica.comd-nb.info |

Detection of Process-Related and Degradation Impurities

Ensuring the purity of this compound is critical for its therapeutic efficacy and safety. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance during storage or handling (degradation impurities). Analytical methods must be capable of detecting, identifying, and quantifying these impurities at very low levels, often down to the reporting threshold or identification threshold as defined by regulatory guidelines like ICH Q3B(R2) europa.eu.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for impurity profiling. Methods are typically developed using C18 columns with mobile phases comprising buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol. Detection is commonly performed using UV detectors, with Diode Array Detectors (DAD) providing spectral information for peak purity assessment. For structural elucidation and confirmation of identified impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools researchgate.net.

Process-related impurities can include starting materials, intermediates, by-products, and reagents used during the synthesis of this compound. Degradation impurities are formed through the pathways identified during forced degradation studies. For example, "Amine impurity," "Dihydro impurity," and "Benzyl impurity" have been identified as specific impurities related to Tasocitinib synthesis or degradation derpharmachemica.com. The development of stability-indicating methods ensures that these impurities are well-resolved from the main Tasocitinib peak, allowing for accurate quantification. Method validation includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for each impurity pnrjournal.comd-nb.infoiosrjournals.orgresearchgate.netjpionline.org.

Table 2: Examples of Impurities and Analytical Detection

| Impurity Type | Example Impurities Identified | Analytical Technique(s) Used for Detection/Quantification | Typical Detection/Quantification Limits (Examples) | Reference(s) |

| Process-Related | Amine impurity, Dihydro impurity, Benzyl impurity | RP-HPLC, LC-MS | LOD: 0.03%, LOQ: 0.05%-0.06% | derpharmachemica.comd-nb.inforesearchgate.net |

| Degradation Products | Descyanoacetyl-TOFT, Unknown peaks, other degradation products | RP-HPLC, LC-MS | Varies based on impurity and method sensitivity | researchgate.netpnrjournal.comusp.org |

Application of Green Analytical Chemistry Principles in Method Development

Green Analytical Chemistry (GAC) aims to develop analytical methods that are environmentally friendly, reduce the use of hazardous substances, minimize waste generation, and improve efficiency biotech-asia.orgmdpi.comnih.govjddtonline.inforesearchgate.net. The principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, energy efficiency, and real-time analysis, are increasingly being integrated into the development of analytical methodologies for pharmaceuticals like this compound biotech-asia.orgmdpi.com.

For the analysis of this compound, GAC principles can be applied in several ways:

Solvent Reduction: Optimizing HPLC methods to use less organic solvent or switching to greener solvents (e.g., ethanol, water, or supercritical CO₂) can significantly reduce environmental impact and cost mdpi.com. While some studies use acetonitrile, which is common in RP-HPLC, the trend is towards minimizing its use or exploring alternatives researchgate.netmdpi.com.

Method Miniaturization: Employing smaller column dimensions or microfluidic devices can reduce sample and solvent consumption biotech-asia.org.

Energy Efficiency: Developing methods that require shorter run times or operate at lower temperatures contributes to energy savings researchgate.netbiotech-asia.org.

Waste Prevention: Designing methods that minimize the generation of hazardous waste, including solvent waste and discarded consumables, is a core principle mdpi.comjddtonline.info.

Table 3: Green Analytical Chemistry Principles in Pharmaceutical Analysis

| Green Principle | Application in this compound Analysis (Potential/General) | Benefits | Reference(s) |

| Waste Prevention | Minimizing solvent waste, reducing the number of analytical steps. | Reduced environmental pollution, lower disposal costs. | mdpi.comjddtonline.info |

| Safer Solvents and Auxiliaries | Exploring alternative, less toxic solvents; optimizing mobile phase composition. | Reduced human and environmental exposure to hazardous chemicals. | mdpi.comresearchgate.net |

| Energy Efficiency | Developing faster analytical methods, optimizing column temperatures. | Reduced energy consumption, lower operational costs. | researchgate.netbiotech-asia.org |

| Miniaturization | Using smaller sample volumes, optimizing column dimensions to reduce solvent usage. | Reduced reagent consumption, lower waste generation. | biotech-asia.orgjddtonline.info |

| Automation and Integration | Automating sample preparation and analysis steps to improve efficiency and reduce errors/waste. | Increased throughput, reduced human error, improved safety. | jddtonline.inforesearchgate.net |

Toxicological Research and Safety Assessment Paradigms

Preclinical Toxicology Studies: Design and Methodologies

General toxicology studies are designed to evaluate the systemic effects of a compound after repeated administration. For Tasocitinib, these studies were conducted in two primary species, rats and monkeys, for durations intended to support corresponding lengths of clinical trials. pacificbiolabs.com For instance, a 1-month oral toxicity study was conducted in juvenile rats. fda.gov Longer-term studies in rats (up to 6 months) and monkeys (up to 9 months) were also performed to support chronic use. fda.gov The primary toxicity finding across all repeated-dose animal studies was related to immune suppression, which is an expected consequence of the drug's pharmacologic activity. fda.gov

| Study Type | Species | Duration | Primary Findings Noted |

|---|---|---|---|

| Repeated-Dose Oral Toxicity | Rat | Up to 6 months | Immune suppression-related effects |

| Repeated-Dose Oral Toxicity | Monkey | Up to 9 months (39 weeks) | Immune suppression; Lymphoma in high-dose animals (confounded by viral infection) fda.gov |

| Juvenile Toxicity | Rat | 1 month | Assessment of effects on developing organisms |

Genetic toxicology studies are conducted to assess the potential of a compound to cause damage to DNA or chromosomes. nih.gov The standard battery of tests evaluates different endpoints, including gene mutation, chromosomal damage (clastogenicity), and other genotoxic effects. altasciences.com The genetic toxicology of Tasocitinib (CP-690,550) was evaluated in a series of in vitro and in vivo assays. fda.gov The assessment included a bacterial reverse mutation (Ames) assay, an in vitro chromosome aberration assay using human lymphocytes, and an in vivo micronucleus assay in rats. fda.gov While most studies were negative, the in vitro assay in human lymphocytes showed a positive result for chromosomal aberrations after a 3-hour incubation in the presence of metabolic activation. fda.gov

| Assay Type | Test System | Endpoint Evaluated | Result |

|---|---|---|---|

| Bacterial Reverse Mutation Assay | S. typhimurium, E. coli | Gene Mutation | Negative fda.gov |

| In Vitro Chromosome Aberration | Human Lymphocytes | Clastogenicity | Positive with metabolic activation fda.gov |

| In Vivo Micronucleus Assay | Rat Bone Marrow | Chromosomal Damage | Negative fda.gov |

Developmental and Reproductive Toxicology (DART) studies are designed to uncover any potential adverse effects of a substance on sexual function, fertility, and development from conception through to maturity. erbc-group.comvivotecnia.com The evaluation for Tasocitinib included studies on fertility and early embryonic development, embryo-fetal development (teratology), and pre- and postnatal development. fda.gov

Studies in rats and rabbits revealed developmental toxicities. fda.gov Tasocitinib produced external, skeletal, and visceral malformations in rabbits and external and skeletal malformations in rats. fda.gov The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects were seen, for these findings in rabbits occurred at exposures within 10 times the maximum human exposure. fda.gov A pre- and postnatal study in rats showed reduced pup viability and weight gain. fda.gov An initial assessment of a male rat fertility study raised concerns about its design, but it was later deemed adequate, and no further assessment of male fertility was required. fda.gov

| Study Type | Species | Key Findings |

|---|---|---|

| Male Fertility | Rat | Study considered adequate with no major findings. fda.gov |

| Embryo-Fetal Development | Rat | External and skeletal malformations observed. fda.gov |

| Embryo-Fetal Development | Rabbit | External, skeletal, and visceral malformations observed. fda.gov |

| Pre- and Postnatal Development | Rat | Reduced pup viability and weight gain. fda.gov |

Safety pharmacology studies are conducted to investigate the potential for undesirable pharmacodynamic effects on vital physiological functions. fda.gov The core battery of tests typically evaluates the cardiovascular, respiratory, and central nervous systems. For Tasocitinib, safety pharmacology studies found no effects on cardiovascular assessments, which included in vitro hERG (human Ether-à-go-go-Related Gene) channel current, in situ electrophysiological characteristics of cardiac Purkinje fibers, and in vivo cardiovascular effects in rats. fda.gov Furthermore, neurobehavioral assessments in mice were also conducted. fda.gov

| System | Assay/Model | Finding |

|---|---|---|

| Cardiovascular | In vitro hERG channel assay | No effect observed. fda.gov |

| In situ cardiac Purkinje fibers | No effect observed. fda.gov | |

| In vivo cardiovascular assessment in rats | No effect observed. fda.gov | |

| Central Nervous System | Neurobehavioral assessments in mice | No significant findings reported. fda.gov |

Mechanisms of Toxicity Associated with JAK Inhibition

The toxicological findings for Tasocitinib are intrinsically linked to its mechanism of action as a Janus kinase (JAK) inhibitor. nih.gov The JAK family consists of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus. nih.govnih.gov This signaling occurs via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. nih.govpatsnap.com When a cytokine binds its receptor, associated JAKs are activated, which then phosphorylate STAT proteins. patsnap.com These phosphorylated STATs then move to the nucleus to regulate gene expression, which is critical for immune function and inflammation. nih.govpatsnap.com By inhibiting JAKs, Tasocitinib blocks this signaling cascade, thereby modulating the immune response. nih.govyoutube.com

The primary mechanism of toxicity for Tasocitinib is an extension of its therapeutic pharmacology: modulation of the immune system. fda.gov Inhibition of the JAK-STAT pathway suppresses the function and differentiation of various immune cells, including T-cells and B-cells, and can impact innate immune cells like monocytes and macrophages. youtube.comnih.gov This intended immunosuppression is the basis for its therapeutic effect in autoimmune diseases, but it also underlies its key toxicological risks. nih.gov

Preclinical studies consistently identified immune suppression as the main toxicity finding. fda.gov A significant observation was the development of lymphoma in three high-dose monkeys during a 39-week study. fda.gov All three of these animals were also positive for lymphocryptovirus, suggesting that the lymphomas were likely related to the combination of drug-induced immune suppression and viral re-emergence. fda.gov This highlights a critical risk associated with potent immune modulation, where the body's ability to control latent viral infections is compromised. youtube.com

Relationship between Pharmacological Activity and Observed Toxicities

The primary pharmacological activity of Tofacitinib is the inhibition of Janus kinases (JAKs), a family of intracellular enzymes (JAK1, JAK2, JAK3, and Tyk2) that are critical for signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function patsnap.comdrugbank.compfizermedical.com. By blocking these pathways, Tofacitinib modulates the immune response and reduces inflammation patsnap.comdrugbank.com. This intended immunosuppressive effect is intrinsically linked to many of the observed toxicities, as the same pathways essential for pathological inflammation are also vital for normal immune surveillance and function.

The most significant toxicities are a direct extension of Tofacitinib's mechanism of action. Suppression of cytokine signaling can impair the body's ability to fight pathogens, leading to an increased risk of serious bacterial, viral, fungal, and opportunistic infections drugbank.comnih.govnih.gov. This includes the reactivation of latent infections such as tuberculosis nih.govfda.gov. Similarly, by dampening immune surveillance, JAK inhibition is associated with an increased risk of malignancies, particularly lymphoma and non-melanoma skin cancer drugbank.comfda.govfda.gov. The role of JAKs in hematopoiesis also means that inhibition can lead to dose-dependent cytopenias, including lymphopenia, neutropenia, and anemia drugbank.comnih.gov.

Other observed toxicities include elevations in lipid parameters and liver enzymes, and an increased risk of gastrointestinal perforation, although the direct role of JAK inhibition in these events is not fully understood nih.govfda.govversusarthritis.org.

| Pharmacological Effect | Mechanism | Associated Toxicities/Adverse Events | Citation |

|---|---|---|---|

| Immunosuppression | Inhibition of JAK-STAT signaling for various interleukins and interferons, impairing lymphocyte function and proliferation. | Serious and opportunistic infections (e.g., tuberculosis, shingles), increased risk of malignancies (e.g., lymphoma). | drugbank.comnih.govnih.govfda.govfda.gov |

| Modulation of Hematopoiesis | Inhibition of JAK-STAT signaling for cytokines involved in the development and survival of hematopoietic cells. | Neutropenia (low neutrophil counts), Lymphopenia (low lymphocyte counts), Anemia (low hemoglobin). | drugbank.comnih.govpfizerpro.com |

| Alteration of Lipid Metabolism | Mechanism not fully elucidated, but may involve JAK-STAT influence on metabolic pathways. | Dose-dependent increases in total cholesterol, LDL, and HDL cholesterol. | nih.govnih.govversusarthritis.org |

| Hepatic Effects | Mechanism not fully elucidated. | Elevation of liver transaminase enzymes. | nih.govnih.govpfizerpro.com |

Toxicokinetics and its Correlation with Toxicological Endpoints

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance at doses high enough to elicit toxicity. For Tofacitinib, understanding these parameters is crucial for predicting systemic exposure and correlating it with potential toxicological outcomes.

Tofacitinib is rapidly absorbed after oral administration, with an absolute bioavailability of 74% and peak plasma concentrations reached within 0.5 to 1 hour nih.govchemicalbook.com. Its elimination half-life is approximately 3 hours, leading to steady-state concentrations within 24 to 48 hours with minimal accumulation nih.govchemicalbook.com. The compound is cleared through two main pathways: approximately 70% is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4 and to a lesser extent by CYP2C19, while the remaining 30% is excreted unchanged by the kidneys drugbank.comnih.govchemicalbook.com.

The heavy reliance on CYP3A4 for metabolism is a critical toxicokinetic endpoint. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase Tofacitinib exposure (a 79% increase in Area Under the Curve [AUC]), thereby heightening the risk of dose-related toxicities nih.govnih.gov. Conversely, potent CYP3A4 inducers (e.g., rifampin) can decrease exposure by as much as 84%, potentially reducing efficacy nih.govnih.gov. Therefore, toxicological risk is directly correlated with factors that alter its metabolic clearance. Similarly, patients with moderate hepatic or renal impairment show increased drug exposure, necessitating dose adjustments to avoid reaching toxic thresholds nih.govnih.gov.

| Parameter | Finding | Correlation with Toxicological Endpoint | Citation |

|---|---|---|---|

| Absorption | Oral bioavailability of 74%; Tmax 0.5-1 hour. | Rapid absorption leads to a quick onset of both pharmacological and potential toxic effects. | nih.govchemicalbook.com |

| Metabolism | ~70% hepatic metabolism, primarily via CYP3A4. | High potential for drug-drug interactions. Inhibition of CYP3A4 increases Tofacitinib exposure and risk of toxicity. Hepatic impairment requires dose reduction to prevent toxic accumulation. | drugbank.comnih.govnih.gov |

| Excretion | ~30% renal excretion of unchanged drug. | Renal impairment increases Tofacitinib exposure, necessitating dose adjustments to mitigate toxicity risk. | drugbank.comnih.govchemicalbook.com |

| Elimination Half-Life | Approximately 3 hours. | The short half-life allows for rapid clearance, which is advantageous if therapy must be stopped due to acute toxicity. | nih.govnih.govchemicalbook.com |

Biomarker Discovery and Development in Toxicological Research

In toxicological research, biomarkers are essential for monitoring safety, predicting adverse events, and understanding mechanisms of toxicity. For Tofacitinib, a set of well-defined clinical biomarkers are used routinely to monitor for its known toxicities. These serve as early warning indicators that can prompt clinical intervention, such as dose interruption or discontinuation.

Key monitoring biomarkers for Tofacitinib are primarily hematologic, hepatic, and metabolic, reflecting its main toxicological profile pfizerpro.comdrugs.com.

Hematologic Biomarkers : Absolute neutrophil counts (ANC), lymphocyte counts, and hemoglobin levels are monitored at baseline and regularly during therapy. Significant decreases in these counts (neutropenia, lymphopenia, or anemia) are biomarkers of bone marrow suppression and immune compromise, which correlate with an increased risk of infection nih.govnih.govfda.gov.

Hepatic Biomarkers : Liver function tests are monitored routinely to detect elevations in enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which serve as biomarkers for potential drug-induced liver injury nih.govpfizerpro.com.

Metabolic Biomarkers : Lipid parameters (total cholesterol, LDL, HDL) are assessed 4 to 8 weeks after initiating therapy, as Tofacitinib can cause dose-dependent hyperlipidemia nih.govnih.govfda.gov.

Beyond routine monitoring, exploratory research seeks to identify novel biomarkers. A post-hoc analysis of the ORAL Surveillance study examined 294 potential biomarkers but did not identify any that could clearly explain the increased risk of venous thromboembolism (VTE) observed with Tofacitinib versus TNF inhibitors nih.gov. In juvenile idiopathic arthritis, changes in the serum protein resistin were associated with treatment response, while HLA-B27 positivity was linked to a lower likelihood of response nih.gov. In rheumatoid arthritis, anti-CCP antibody positivity has been identified as a predictor for a lower clinical response researchgate.net. These findings highlight ongoing efforts to discover more precise biomarkers to personalize therapy and predict both efficacy and toxicity.

| Biomarker Category | Specific Biomarker | Toxicological Relevance / Indication | Monitoring Schedule | Citation |

|---|---|---|---|---|

| Hematologic | Absolute Lymphocyte Count (ALC) | Indicator of immunosuppression (Lymphopenia). | Baseline, then every 3 months. | nih.govdrugs.com |

| Absolute Neutrophil Count (ANC) | Indicator of bone marrow suppression (Neutropenia). | Baseline, 4-8 weeks, then every 3 months. | nih.govdrugs.com | |

| Hemoglobin | Indicator of bone marrow suppression (Anemia). | Baseline, 4-8 weeks, then every 3 months. | nih.govdrugs.com | |

| Hepatic | Liver Enzymes (AST/ALT) | Indicator of potential drug-induced liver injury. | Routinely during treatment. | nih.govdrugs.com |

| Metabolic | Lipid Panel (LDL, HDL, Total Cholesterol) | Indicator of drug-induced hyperlipidemia. | Baseline, then 4-8 weeks after initiation. | nih.govfda.govdrugs.com |

| Infectious Disease | Tuberculosis (TB) Test | Screening for latent infection prior to immunosuppression. | Prior to initiation and during therapy as needed. | nih.govfda.gov |

| Exploratory | D-dimer, various proteomic markers | Investigated for association with VTE risk; no clear mechanistic link found. | Research settings. | nih.gov |

Comparative Toxicological Profiles of Racemic Mixture vs. Enantiomers

Since Tofacitinib is a single-enantiomer drug, a direct toxicological comparison with its racemic form is not possible. However, the principles of chiral toxicology are well-established and demonstrate why developing a single enantiomer is often preferred over a racemic mixture nih.govnih.govnih.gov. A racemic mixture contains a 1:1 ratio of two enantiomers—molecules that are non-superimposable mirror images of each other nih.govoup.com. While they have identical chemical properties in an achiral environment, they can interact differently with the chiral systems of the body, such as enzymes and receptors, leading to distinct pharmacological, pharmacokinetic, and toxicological profiles nih.govmdpi.com.

The pharmacologically desired enantiomer is termed the "eutomer," while the other is the "distomer" researchgate.net. The distomer can have several toxicological implications:

Metabolic Burden : The distomer may be inactive but still requires metabolism and excretion, placing an unnecessary metabolic load on the body researchgate.net.

Direct Toxicity : The distomer may be directly responsible for adverse effects. The classic example is thalidomide, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was found to be teratogenic nih.govmdpi.com.

Different Pharmacological Activity : The distomer may possess a different, undesirable pharmacological activity. For instance, with the bronchodilator salbutamol, the (R)-enantiomer provides the therapeutic effect, while the (S)-enantiomer has been implicated in pro-inflammatory effects oup.comresearchgate.net.

Pharmacokinetic Interactions : The two enantiomers can compete for metabolism or protein binding, leading to complex pharmacokinetics that are simplified by using a single isomer mdpi.combohrium.com. For example, (S)-omeprazole (esomeprazole) is metabolized more slowly than its (R)-counterpart, leading to higher bioavailability and more consistent effects compared to the racemate mdpi.com.

In some cases, the adverse effect profile can be more complex. A study comparing racemic ofloxacin to its active (S)-enantiomer (levofloxacin) found that the racemic mixture was associated with more hematological, renal, and neuropsychiatric adverse reactions, whereas the single enantiomer was associated with more musculoskeletal reports nih.gov. This demonstrates that the toxicological profile of a racemate is not merely the sum of its parts but can be a complex interplay between the two enantiomers. The process of developing a single enantiomer from an existing racemate is known as a "chiral switch," often pursued to create a product with an improved therapeutic index and safety profile tg.org.aunih.gov.

| Principle | Description | Illustrative Example | Citation |

|---|---|---|---|

| Stereoselective Toxicity | One enantiomer (the distomer) is primarily responsible for toxicity, while the other (the eutomer) provides the therapeutic benefit. | Thalidomide: (R)-enantiomer is therapeutic; (S)-enantiomer is teratogenic. | nih.govmdpi.com |

| Different Adverse Effect Profiles | Both enantiomers are active but may have different side effect profiles. The racemate's profile is a complex combination of both. | Ofloxacin: Racemate associated with more renal and neuropsychiatric effects than the (S)-enantiomer alone. | nih.gov |

| Reduced Metabolic Burden | The distomer is inactive "isomeric ballast" that the body must metabolize and excrete, offering no benefit. | General principle for many chiral drugs where one enantiomer is largely inactive. | researchgate.net |

| Stereoselective Pharmacokinetics | Enantiomers are absorbed, distributed, metabolized, or excreted at different rates, affecting exposure and toxicity risk. | Omeprazole (B731): (S)-enantiomer (esomeprazole) has slower metabolism and higher bioavailability than the (R)-enantiomer. | mdpi.com |

| Undesirable Off-Target Activity | The distomer has its own pharmacological activity that contributes to side effects or antagonizes the eutomer. | Salbutamol: (R)-enantiomer is a bronchodilator; (S)-enantiomer may have pro-inflammatory properties. | oup.comresearchgate.net |

Drug Discovery and Development Landscape

Lead Identification and Optimization Strategies

The discovery of JAK inhibitors, including the pathway leading to Tasocitinib, often began with understanding the role of JAKs in disease. The identification of Janus kinase (JAK) proteins in the early 1990s laid the groundwork for targeting these enzymes in inflammatory and autoimmune diseases bmj.comxeljanzattorney.comscielo.br. The initial therapeutic rationale for JAK inhibition emerged from observations linking JAK3 mutations to severe combined immunodeficiency, suggesting that modulating JAK activity could have immunomodulatory effects bmj.comnih.gov.

Lead identification for JAK inhibitors frequently involved high-throughput screening (HTS) of chemical libraries. For instance, the compound that would eventually lead to Tasocitinib was discovered through traditional HTS of a chemical library, initially showing promising JAK3 kinase activity nih.govthemedicinemaker.com. Optimization strategies then focused on refining these initial "hit" compounds into viable drug candidates. This process typically involves structure-activity relationship (SAR) studies, medicinal chemistry approaches such as scaffold hopping and bioisosteric replacement, and the application of computational tools numberanalytics.comnih.govnih.govacs.org. The goal is to enhance potency, selectivity for specific JAK isoforms, improve pharmacokinetic properties (e.g., oral bioavailability, half-life), and reduce off-target effects nih.govnih.govdrugdiscoverychemistry.comresearchgate.net.

Analysis of Patent Literature Relevant to Racemic-Tasocitinib and JAK Inhibitors

Patent literature is crucial for understanding the synthetic evolution and intellectual property surrounding drug development. For Tasocitinib, patents detail various synthetic routes aimed at achieving efficient, scalable, and high-purity production.

Patent Landscape Analysis for Synthetic Routes

Several patents describe industrial production methods for Tasocitinib citrate (B86180), highlighting efforts to optimize synthesis. For example, one process starts with a cis-(1-benzyl-4-methylpiperidin-3-yl)methylamine bis-hydrochloride racemate (intermediate VIII) and involves condensation, hydrogenation, and crucially, resolution of an intermediate to achieve the desired enantiomeric purity google.comgoogleapis.com. Other routes focus on using different starting materials or optimizing specific reaction steps to improve yields and reduce costs, such as using 3-amino-4-methylpyridine (B17607) as a starting material patsnap.comewadirect.com. The development of efficient synthetic routes is critical for the commercial viability of JAK inhibitors, balancing cost, yield, and purity patsnap.comgoogle.com.

Intellectual Property Related to Stereospecific Forms

The development of Tasocitinib, like many modern pharmaceuticals, involves a focus on stereospecific forms. Patents often cover the resolution of racemic intermediates or enantioselective synthesis to obtain the therapeutically active enantiomer. For instance, patents disclose methods for the optical resolution of key piperidine (B6355638) intermediates to yield the required (3R,4R) stereochemistry, which is essential for Tasocitinib's activity google.comgoogleapis.comewadirect.com. Intellectual property in this area protects not only the final compound but also the specific synthetic pathways and chiral intermediates that ensure the production of enantiomerically pure drugs.

Rational Drug Design Principles Applied to JAK Inhibitors

Rational drug design principles have been instrumental in the development of JAK inhibitors. Understanding the JAK protein family, comprising JAK1, JAK2, JAK3, and TYK2, and their roles in cytokine signaling pathways, provided a clear therapeutic target bmj.comxeljanzattorney.comnih.govnih.gov. Structure-based drug design (SBDD) and pharmacophore modeling have been extensively used.

Challenges and Opportunities in Developing Chiral Drugs from Racemic Leads

The development of chiral drugs from racemic leads presents both challenges and opportunities. Chirality is critical because enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles rsc.orgardena.compsu.eduwikipedia.orgmdpi.comnih.govnih.gov. A racemic mixture contains equal parts of two enantiomers, and while one enantiomer might be highly effective (the eutomer), the other might be inactive, less active, or even toxic (the distomer) psu.eduwikipedia.orgnih.gov.

The primary challenge in developing from racemic leads is the efficient and cost-effective separation or selective synthesis of the desired enantiomer. Traditional methods like classical resolution, chiral chromatography, and crystallization are employed, but achieving high enantiomeric purity (>99% e.e.) can be complex and costly rsc.orgardena.compsu.eduwikipedia.orgmdpi.comscirea.org. Furthermore, regulatory bodies increasingly require data on individual enantiomers, adding to development costs and timelines rsc.orgchiralpedia.com.

However, developing single enantiomers offers significant opportunities:

Improved Efficacy and Safety: By isolating the active enantiomer, dosage can often be reduced, leading to a potentially improved therapeutic index and fewer side effects associated with the distomer rsc.orgardena.compsu.eduwikipedia.orgnih.gov.